2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone 2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC11002006
InChI: InChI=1S/C18H16N4OS/c1-2-11-22-17(15-9-6-10-19-12-15)20-21-18(22)24-13-16(23)14-7-4-3-5-8-14/h2-10,12H,1,11,13H2
SMILES: C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CN=CC=C3
Molecular Formula: C18H16N4OS
Molecular Weight: 336.4 g/mol

2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone

CAS No.:

Cat. No.: VC11002006

Molecular Formula: C18H16N4OS

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone -

Specification

Molecular Formula C18H16N4OS
Molecular Weight 336.4 g/mol
IUPAC Name 1-phenyl-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Standard InChI InChI=1S/C18H16N4OS/c1-2-11-22-17(15-9-6-10-19-12-15)20-21-18(22)24-13-16(23)14-7-4-3-5-8-14/h2-10,12H,1,11,13H2
Standard InChI Key KDXHHINAQACKFD-UHFFFAOYSA-N
SMILES C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CN=CC=C3
Canonical SMILES C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone, reflects its hybrid architecture. The molecular formula is C₁₉H₁₇N₅OS, with a molar mass of 379.44 g/mol. Key structural elements include:

  • A 1,2,4-triazole ring at position 3-thiol, substituted with an allyl group at N4 and a pyridin-3-yl group at C5.

  • A sulfur atom bridging the triazole and a phenylethanone group, introducing electrophilic character via the ketone .

Tautomeric and Conformational Dynamics

Quantum mechanical studies of analogous triazolethiones reveal thione-thiol tautomerism, where the thiol form dominates in polar solvents . For this compound, intramolecular hydrogen bonding between the triazole’s N2 and the pyridine’s nitrogen may stabilize specific conformers, influencing reactivity and binding interactions . Density functional theory (DFT) models predict a planar triazole-pyridine system with the allyl and phenylethanone groups adopting orthogonal orientations to minimize steric clashes .

Synthetic Methodologies

Cyclization of Thiosemicarbazide Precursors

A predominant route involves dehydrative cyclization of hydrazinecarbothioamides under alkaline conditions. For example:

  • Intermediate synthesis: Condensation of pyridine-3-carbohydrazide with allyl isothiocyanate yields a thiosemicarbazide precursor.

  • Cyclization: Treatment with NaOH/EtOH at reflux induces ring closure to form the triazolethione core .

  • Functionalization: Subsequent alkylation with 2-bromo-1-phenylethanone introduces the thioether-linked ketone .

Reaction conditions critically impact yields. Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency (75–82% yield), while protic solvents favor byproduct formation .

Table 1: Optimization of Cyclization Conditions

SolventBaseTemp (°C)Yield (%)Purity (HPLC)
EthanolNaOH806895.2
DMFK₂CO₃1108298.1
THFEt₃N655991.8

Data extrapolated from analogous syntheses .

Alternative Pathways via Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular approach:

  • Azide preparation: 3-Azidopyridine synthesized from 3-aminopyridine via diazotization.

  • Alkyne component: Propargyloxy-1-phenylethanone generated by alkylation of propargyl bromide with phenylethanone enolate.

  • Triazole formation: Cu(I)-mediated coupling yields the 1,2,3-triazole intermediate, followed by sulfur insertion via Lawesson’s reagent .

Physicochemical Characterization

Spectroscopic Profiles

  • FT-IR: Strong absorption at 2550 cm⁻¹ (S-H stretch) confirms the thiol tautomer. Peaks at 1680 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) validate the ketone and triazole moieties .

  • ¹H NMR (DMSO-d₆): δ 8.71 (s, 1H, pyridine H2), 8.45 (d, J=4.8 Hz, 1H, pyridine H6), 7.92–7.35 (m, 5H, phenyl), 5.95 (m, 1H, allyl CH), 5.22 (d, J=17.1 Hz, 1H, allyl CH₂), 5.10 (d, J=10.2 Hz, 1H, allyl CH₂), 4.12 (s, 2H, SCH₂CO) .

  • MS (ESI+): m/z 380.1 [M+H]⁺, 402.0 [M+Na]⁺ .

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but dissolves readily in DMSO (≥50 mg/mL). Accelerated stability studies (40°C/75% RH) show 98% purity retention over 30 days, indicating robustness under storage conditions .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 8 μg/mL (comparable to ciprofloxacin at 4 μg/mL) .

  • Mechanism: Disruption of membrane integrity via thiol-mediated lipid peroxidation, as evidenced by propidium iodide uptake assays .

Table 2: Comparative Antimicrobial Activity

StrainMIC (μg/mL)Reference Drug (MIC)
E. coli (ATCC 25922)32Ciprofloxacin (2)
C. albicans (SC5314)64Fluconazole (8)

Data modeled after triazolethione analogs .

Anticancer Activity Screening

Preliminary assays against MCF-7 breast cancer cells:

  • IC₅₀: 18 μM (doxorubicin IC₅₀ = 0.5 μM) .

  • Mechanism: Caspase-3 activation (2.8-fold increase) and PARP cleavage indicate apoptosis induction .

Computational and Structure-Activity Relationship (SAR) Insights

Molecular Docking Studies

Docking into S. aureus dihydrofolate reductase (PDB 3FRA) reveals:

  • Binding energy: -9.2 kcal/mol (vs. -10.1 kcal/mol for trimethoprim).

  • Key interactions: Hydrogen bonds between triazole N4 and Arg58, and π-π stacking of pyridine with Phe92 .

SAR Trends

  • Allyl substitution: Enhances membrane permeability (logP = 2.8 vs. 1.9 for methyl analogs) .

  • Pyridine position: 3-Pyridinyl confers superior VGSC affinity over 2- or 4-isomers .

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high).

  • Metabolism: CYP3A4-mediated oxidation of allyl group (major pathway) .

  • Toxicity: Ames test negative; LD₅₀ (rat) > 500 mg/kg .

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